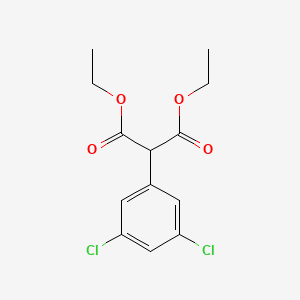

Diethyl 2-(3,5-dichlorophenyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-(3,5-dichlorophenyl)malonate is a chemical compound with the molecular formula C13H14Cl2O4 . It is a derivative of diethyl malonate , which is a colorless liquid with an apple-like odor and is used in perfumes . Diethyl malonate is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Molecular Structure Analysis

The molecular structure of Diethyl 2-(3,5-dichlorophenyl)malonate involves two carbonyl groups (−C(=O)−) neighboring a methylene group (−CH2−) in the middle of the malonic part of the molecule . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .Aplicaciones Científicas De Investigación

Crystal Growth and Characterization

The compound has been used in the growth of single crystals by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .

Thermal Studies

Thermal studies of the compound have been conducted. Two major weight losses between 107 and 153 °C and 153 and 800 °C for the compound have been observed .

Mechanical Properties

The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .

Dielectric and Electronic Filters

The compound has been used in dielectric and electronic filters . The dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .

Optical Applications

The compound has been used in optical applications . The FTIR spectrum portrays the presence of major and active functional groups in the compound .

Biomedical Applications

The compound has been tested for biomedical applications using molecular docking . The binding affinity values for the standard inhibitor A74DME and investigational compound were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . In the future, it may get proceeded for in vivo animal analysis as well as anti-cancer work as the benzofuran is present in the crystal and is better diabetic- and cancer-opposing agent .

Mecanismo De Acción

Target of Action

Diethyl 2-(3,5-dichlorophenyl)malonate, also known as Diethyl 3,5-dichlorophenyl malonate, is a derivative of diethyl malonate Diethyl malonate, the parent compound, is known to be involved in various organic reactions, including the malonic ester synthesis .

Mode of Action

The compound’s mode of action is primarily through its ability to form enolate ions, which can undergo alkylation . The α-hydrogens of diethyl malonate are relatively acidic due to the presence of two carbonyl groups, allowing it to be transformed into its enolate form using a base . This enolate ion can then react with alkyl halides in an SN2 reaction, forming a new C-C bond .

Biochemical Pathways

Diethyl malonate, the parent compound, is known to be involved in the malonic ester synthesis . This process allows for the preparation of carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms .

Pharmacokinetics

The compound’s molecular weight is 305154 , which may influence its absorption and distribution

Result of Action

The parent compound, diethyl malonate, is known to undergo various reactions, including alkylation, leading to the formation of new c-c bonds . This can result in the synthesis of various compounds, including carboxylic acids .

Action Environment

It is known that the compound should be used only outdoors or in a well-ventilated area

Propiedades

IUPAC Name |

diethyl 2-(3,5-dichlorophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEBTNUDNVIYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(3,5-dichlorophenyl)malonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)

![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)